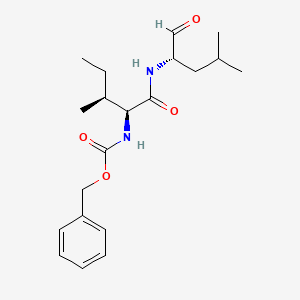

Z-Ile-Leu-aldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Ile-Leu-aldehyde: is a potent and competitive peptide aldehyde inhibitor of gamma-secretase and Notch signaling pathwaysThis compound has significant implications in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Z-Ile-Leu-aldehyde involves the formylation of enolates and enols, which is a standard approach for the preparation of beta-oxoaldehydes. Enolates are commonly formylated by alkyl formates in crossed-Claisen condensations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .

Analyse Chemischer Reaktionen

γ-Secretase Inhibition and Amyloid β Reduction

Z-IL-CHO acts as a cell-permeable, reversible inhibitor of γ-secretase, reducing amyloid β (Aβ) production. Key findings include:

-

IC₅₀ Values :

-

Mechanism : Blocks γ-secretase activity by binding to the enzyme’s active site, preventing proteolytic cleavage of amyloid precursor protein (APP). This inhibition also suppresses γ-CTF (carboxyl-terminal fragment) formation without affecting APP levels .

Protease Inhibition via Aldehyde Reactivity

The aldehyde group in Z-IL-CHO enables irreversible inhibition of cysteine proteases (e.g., cathepsins). Kinetic data:

| Protease | Inactivation Rate (k₂/K₁, M⁻¹s⁻¹) |

|---|---|

| Cathepsin B | ~28,000 |

| Cathepsin L | ~36,000 |

| Papain | >10,000 |

Mechanism : The aldehyde forms a covalent thiohemiacetal intermediate with the active-site cysteine residue, leading to irreversible enzyme inactivation .

General Aldehyde Reactivity

Z-IL-CHO undergoes typical aldehyde reactions:

Nucleophilic Additions

-

Hydration : Forms gem-diols in aqueous acidic/basic conditions.

-

Cyanohydrin Formation : Reacts with HCN to yield α-cyanoalcohol derivatives.

-

Grignard Reactions : Produces secondary alcohols upon addition of organomagnesium reagents .

Oxidation and Reduction

-

Oxidation : Converts to carboxylic acids under strong oxidizing conditions (e.g., CrO₃).

-

Reduction : LiAlH₄ reduces the aldehyde to a primary alcohol .

Protecting Group Strategies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Z-Ile-Leu-aldehyde is primarily recognized for its role as a peptidomimetic compound, which can inhibit specific proteases involved in pathological processes. Its applications in medicinal chemistry include:

- Inhibition of Proteases : Research indicates that this compound can act as an inhibitor of various cysteine proteases, including cathepsins B and L. These enzymes are implicated in cancer metastasis and other diseases. For instance, studies have shown that this compound derivatives exhibit significant inhibitory activity against these targets, making them potential therapeutic agents for conditions such as cancer and inflammatory diseases .

- Neuroprotective Effects : In models of neurodegenerative diseases, compounds similar to this compound have demonstrated protective effects against neuronal cell death. This is particularly relevant in conditions like Alzheimer's disease, where modulation of gamma-secretase activity is crucial . The ability of this compound to influence apoptotic pathways suggests its potential use in neuroprotection.

Biochemical Applications

This compound also finds applications in biochemical research:

- Substrate for Enzyme Studies : The compound can serve as a substrate or inhibitor in enzyme kinetics studies. Its interactions with various enzymes can provide insights into enzyme mechanisms and substrate specificity .

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex peptidomimetics and other bioactive compounds through multicomponent reactions. This application is vital for drug discovery processes, where diverse libraries of compounds are explored for biological activity .

Case Study 1: Inhibition of Cathepsins

A study demonstrated that this compound derivatives showed IC50 values in the low micromolar range against cathepsins B and L, indicating strong inhibitory potential. These findings suggest that modifications to the aldehyde group can enhance selectivity and potency against specific proteases .

Case Study 2: Neuroprotection

In a model of traumatic brain injury, this compound was shown to reduce cell death and inflammation markers significantly. The compound's ability to modulate apoptotic pathways was highlighted as a mechanism for its neuroprotective effects .

Wirkmechanismus

Z-Ile-Leu-aldehyde exerts its effects by inhibiting gamma-secretase, a large protease complex that cleaves the membrane-bound form of Notch and releases the intracellular domain of the Notch receptor. This inhibition blocks the Notch signaling pathway, which is crucial for various cellular processes. The compound also reduces amyloid beta production by blocking gamma-secretase activity, making it a potential therapeutic agent for Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

DAPT: Another gamma-secretase inhibitor with similar inhibitory effects on Notch signaling.

LY-411575: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.

Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.

Uniqueness: Z-Ile-Leu-aldehyde is unique due to its high potency and competitive inhibition of gamma-secretase and Notch signaling. It has shown significant efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research .

Biologische Aktivität

Z-Ile-Leu-aldehyde, also known as a potent gamma-secretase inhibitor, has garnered attention in various fields of biological research, particularly in cancer and neurodegenerative diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic peptide aldehyde that functions primarily as an inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of transmembrane proteins, including the amyloid precursor protein (APP). This cleavage is significant in the context of Alzheimer's disease, where abnormal processing leads to the accumulation of amyloid-beta peptides.

- Gamma-Secretase Inhibition :

- Notch Signaling Pathway :

- Calcium Channel Blockade :

Table 1: Biological Activity Profile of this compound

| Activity | Effect | Reference |

|---|---|---|

| Gamma-Secretase Inhibition | Reduces amyloid-beta production | |

| Notch Signaling Inhibition | Alters cell differentiation | |

| Calcium Channel Inhibition | Decreases calcium ion influx |

Case Studies

- Alzheimer's Disease Models :

-

Cancer Research :

- A study investigating the effects of this compound on cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis in certain types of cancer cells through modulation of the Notch signaling pathway. The findings suggest potential applications in targeted cancer therapies .

- Neuroprotection :

Eigenschaften

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLUFQGNVGLKR-SZMVWBNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.